molecular formula C21H26N2O2S B4625208 N-(1-methyl-3-phenylpropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-(1-methyl-3-phenylpropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No. B4625208
M. Wt: 370.5 g/mol
InChI Key: OUPROSQAXLIWBO-UHFFFAOYSA-N
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Description

The compound N-(1-methyl-3-phenylpropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is part of a class of synthetic analgesics. Research has focused on its synthesis, structural analysis, and properties to understand its potent analgesic effects and interactions at the molecular level.

Synthesis Analysis

The synthesis involves several key steps starting from 4-arylamino-4-piperdinecarboxylic acids as starting materials. Various synthetic approaches have been described, leading to extremely potent analgesics through suitable substitutions on nitrogen atoms (Van Daele et al., 1976).

Molecular Structure Analysis

The molecular structure, especially the stereochemistry of N-(1-methyl-3-phenylpropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, plays a significant role in its analgesic activity. The configuration of chiral centers and the overall three-dimensional arrangement are critical for interaction with opioid receptors, leading to potent analgesic effects (Wang et al., 1995).

Chemical Reactions and Properties

The compound undergoes specific chemical reactions, including aminomethylation, leading to novel structures with significant biological activities. The reactivity is influenced by its structural features, enabling the creation of derivatives with enhanced properties (Dotsenko et al., 2012).

Scientific Research Applications

Discovery and Investigation as Antineoplastic Agents

The novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, closely related to the chemical structure of interest, have been identified as potential drug candidates with significant antineoplastic (anti-cancer) properties. These compounds demonstrate remarkable cytotoxic properties, often more potent than contemporary anticancer drugs, with notable tumor-selective toxicity. They modulate multi-drug resistance, induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions, also showing antimalarial and antimycobacterial properties. Their structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability have been thoroughly investigated, highlighting their potential as candidate antineoplastic agents (Hossain et al., 2020).

Role in Water Treatment and Desalination

Semi-aromatic polyamide thin film composite membranes, prepared through interfacial polymerization involving amines and acid chloride monomers, including structures akin to the queried compound, have demonstrated significant potential in water treatment and desalination. These membranes, particularly those based on poly(piperazine amide) and polyethyleneimine, show promising applications in water softening, highlighting their utility in environmental applications such as surface/groundwater purification, wastewater treatment, and water reuse (Gohil & Ray, 2017).

Pharmacodynamic and Pharmacokinetic Properties in Gastrointestinal Motility Disorders

Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide and structurally similar to the molecule , is an orally administered prokinetic agent that facilitates or restores motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects. It has shown efficacy in improving healing rates and symptoms in patients with reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, indicating its significant therapeutic potential in treating a variety of gastrointestinal motility disorders (McCallum et al., 2012).

Investigation in Neurochemistry and Neurotoxicity

Research into the neurochemical effects and potential neurotoxicity of substances structurally related to N-(1-methyl-3-phenylpropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, such as MDMA (3,4-Methylenedioxymethamphetamine), has provided insights into the complex interplay between chemical structure and biological activity in the central nervous system. These studies have contributed to a deeper understanding of the acute and long-term effects of such compounds, offering a foundation for exploring therapeutic applications and risks associated with neuroactive substances (McKenna & Peroutka, 1990).

properties

IUPAC Name

N-(4-phenylbutan-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-16(9-10-17-6-3-2-4-7-17)22-20(24)18-11-13-23(14-12-18)21(25)19-8-5-15-26-19/h2-8,15-16,18H,9-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPROSQAXLIWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylbutan-2-yl)-1-(thiophen-2-ylcarbonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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